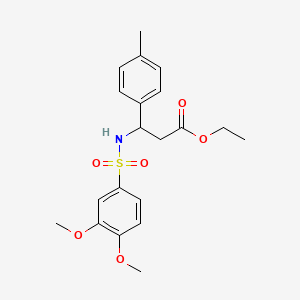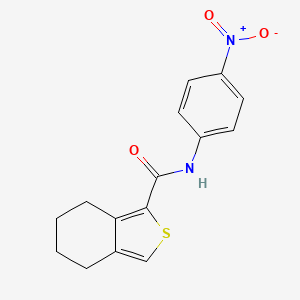![molecular formula C13H12N2O5 B4295681 2-methyl-7,9-dinitro-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B4295681.png)
2-methyl-7,9-dinitro-1,2,3,4-tetrahydrodibenzo[b,d]furan
Übersicht
Beschreibung
2-methyl-7,9-dinitro-1,2,3,4-tetrahydrodibenzo[b,d]furan is a complex organic compound characterized by its unique structure, which includes a furan ring fused with a dibenzofuran system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-7,9-dinitro-1,2,3,4-tetrahydrodibenzo[b,d]furan typically involves multi-step organic reactions. One common method includes the nitration of a precursor dibenzofuran compound, followed by methylation. The nitration process often employs concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions to introduce nitro groups at specific positions on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and methylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-7,9-dinitro-1,2,3,4-tetrahydrodibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst, resulting in the formation of amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogenation, sulfonation, or alkylation can be achieved using appropriate reagents and catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine), sulfuric acid, alkyl halides.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Halogenated, sulfonated, or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-methyl-7,9-dinitro-1,2,3,4-tetrahydrodibenzo[b,d]furan has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-methyl-7,9-dinitro-1,2,3,4-tetrahydrodibenzo[b,d]furan involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The nitro groups in the compound can undergo redox reactions, generating reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-dinitrophenol: Shares the nitro functional groups but differs in the core structure.
2,4,6-trinitrotoluene: Contains multiple nitro groups and a methyl group but has a different aromatic system.
Dibenzofuran: The core structure without the nitro and methyl substitutions.
Uniqueness
2-methyl-7,9-dinitro-1,2,3,4-tetrahydrodibenzo[b,d]furan is unique due to its specific arrangement of nitro and methyl groups on the dibenzofuran core, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
IUPAC Name |
2-methyl-7,9-dinitro-1,2,3,4-tetrahydrodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c1-7-2-3-11-9(4-7)13-10(15(18)19)5-8(14(16)17)6-12(13)20-11/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLRWLHAWPLBOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(C=C(C=C3O2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-6-(PIPERIDIN-1-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZIN-2-AMINE](/img/structure/B4295599.png)
![2-({4-[4-(1-adamantyl)piperazino]-6-[4-(trifluoromethoxy)anilino]-1,3,5-triazin-2-yl}amino)-1-ethanol](/img/structure/B4295601.png)
![N-[4-[4-(1-ADAMANTYL)PIPERAZINO]-6-(4-METHYLPIPERAZINO)-1,3,5-TRIAZIN-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]AMINE](/img/structure/B4295607.png)
![N2-[2-(ADAMANTAN-1-YLOXY)ETHYL]-N4-BUTYL-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B4295609.png)
![6-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N2,N2-DIMETHYL-N4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B4295619.png)
![(Adamantanylpropyl)[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amine](/img/structure/B4295624.png)
![1-(1-adamantyl)-4-[(5-chloro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4295637.png)
![N-[2-(1-adamantyloxy)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4295641.png)
![N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-ETHOXYBENZENE-1-SULFONAMIDE](/img/structure/B4295648.png)
![N-[(adamantan-1-yl)methyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide](/img/structure/B4295650.png)



![7-(3-CHLOROPHENYL)-1-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE](/img/structure/B4295693.png)
